molecular formula C8H9FN2O B2732556 [(2-Fluorophenyl)methyl]urea CAS No. 296277-54-8

[(2-Fluorophenyl)methyl]urea

Cat. No.: B2732556
CAS No.: 296277-54-8
M. Wt: 168.171
InChI Key: KPJSRAGRCWWCED-UHFFFAOYSA-N
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Description

[(2-Fluorophenyl)methyl]urea is a useful research compound. Its molecular formula is C8H9FN2O and its molecular weight is 168.171. The purity is usually 95%.
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Scientific Research Applications

1. Clastogenicity and SCE Induction in Cells

[(2-Fluorophenyl)methyl]urea derivatives have been studied for their role in clastogenicity (chromosomal breakages) and sister-chromatid exchanges (SCEs) in cells. Nitrosoureas like 1-methyl-1-nitroso-3-(p-fluorophenyl)urea showed potent clastogenic and SCE-inducing properties in V79-E cells. This research is significant in understanding the genetic impacts of certain chemical compounds (Thust, Mendel, Schwarz, & Warzok, 1980).

2. Antimicrobial Activity

Substituted benzoxazaphosphorin 2-yl ureas, synthesized from 2-(4-fluoro-phenylamino)-methylphenol, have shown significant antimicrobial activity. This discovery is crucial for developing new antimicrobial agents (Haranath, Kumar, Reddy, Raju, & Reddy, 2007).

3. Herbicide Applications

The compound N-cyclopropyl-N'-(2-fluorophenyl) urea and its analogs have been evaluated as selective herbicides in grain sorghum. The studies included assays on isolated pea chloroplasts, assessing their effects on photosynthetic electron transport and atrazine binding sites, demonstrating their potential in agricultural applications (Gardner, Pilgram, Brown, & Bozarth, 1985).

4. Study of Urea-Protein Interactions

Research on the interactions of urea with nucleic acid functional groups extends our understanding of how urea destabilizes helical structures in nucleic acids and proteins. This is crucial for using urea as a probe in studying conformational changes in biochemical processes (Guinn et al., 2013).

5. Nonlinear Optical Properties

Studies on compounds like Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, which is structurally similar to this compound, have shown significant insights into the nonlinear optical properties of these compounds. This is particularly relevant for developing advanced materials in photonics and optoelectronics (Mary et al., 2014).

6. Urease Activity in Biosensors

The synthesis and properties of ureas like this compound have implications in the development of biosensors. For example, urease coupled to poly(vinyl alcohol) activated by 2-fluoro-1-methylpyridinium salt is used in the creation of urease potentiometric electrodes for urea detection in medical diagnostics (Narinesingh, Mungal, & Ngo, 1991).

Properties

IUPAC Name

(2-fluorophenyl)methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJSRAGRCWWCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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